An In-Depth Technical Guide to 3-((Acetamidomethyl)thio)propanoic Acid: Synthesis, Characterization, and Scientific Context
An In-Depth Technical Guide to 3-((Acetamidomethyl)thio)propanoic Acid: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-((Acetamidomethyl)thio)propanoic acid, a molecule of interest in synthetic biochemistry and medicinal chemistry. The acetamidomethyl (Acm) protected thiol of the 3-mercaptopropionic acid backbone presents a versatile platform for further chemical modification and potential applications in drug development. This document details a proposed synthesis protocol, outlines expected physicochemical properties, and provides a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, it explores the scientific context of this molecule by examining the roles of its core components—the thioether linkage, the propanoic acid moiety, and the acetamidomethyl protecting group—in biological systems and drug design.
Introduction: Unveiling a Multifunctional Scaffold
3-((Acetamidomethyl)thio)propanoic acid (also known as S-Acetamidomethyl-3-mercaptopropionic acid) is a thioether derivative of 3-mercaptopropionic acid.[] Its structure is characterized by a propanoic acid backbone, a central sulfur atom, and an acetamidomethyl (Acm) group protecting the thiol functionality.[2] This unique combination of a carboxylic acid, a stable thioether linkage, and a readily cleavable protecting group makes it a valuable building block in organic synthesis.
The propanoic acid moiety offers a handle for conjugation to other molecules, such as peptides or drug delivery systems, through amide bond formation. The thioether linkage, while generally stable, can be a site for specific chemical manipulations. The Acm group is a well-established thiol protecting group in peptide synthesis, known for its stability under a range of conditions and its selective removal using heavy metal ions or other specific reagents.[3][4] This inherent functionality suggests potential applications in the development of prodrugs, targeted therapeutic agents, and tools for chemical biology research.
This guide will provide the necessary technical details for researchers to synthesize, characterize, and thoughtfully consider the applications of this intriguing molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-((Acetamidomethyl)thio)propanoic acid is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C6H11NO3S | [2] |
| Molecular Weight | 177.22 g/mol | [2] |
| IUPAC Name | 3-(acetamidomethylsulfanyl)propanoic acid | [2] |
| CAS Number | 52574-08-0 | [2] |
| Appearance | White powder (predicted) | [] |
| Melting Point | 76-78 °C | [] |
| Boiling Point | 430.1±30.0 °C (Predicted) | [] |
| Density | 1.247±0.06 g/cm³ (Predicted) | [] |
| pKa | ~4.34 (for the carboxylic acid, estimated from 3-mercaptopropionic acid) | [5] |
| Solubility | Soluble in water, alcohol, benzene, and ether (inferred from 3-mercaptopropionic acid) | [5][6] |
Synthesis of 3-((Acetamidomethyl)thio)propanoic Acid: A Proposed Protocol
The synthesis of 3-((Acetamidomethyl)thio)propanoic acid can be logically achieved through the S-alkylation of 3-mercaptopropionic acid with an acetamidomethylating agent. The acetamidomethyl group is a widely used protecting group for thiols, particularly in peptide chemistry, due to its stability and selective deprotection methods.[3][4]
Reaction Principle
The proposed synthesis involves the reaction of the thiol group of 3-mercaptopropionic acid with N-(hydroxymethyl)acetamide in an acidic medium. The acid catalyst facilitates the formation of a reactive N-acyliminium ion from N-(hydroxymethyl)acetamide, which is then attacked by the nucleophilic sulfur of the thiol.
Experimental Protocol
Materials:
-
3-Mercaptopropionic acid
-
N-(hydroxymethyl)acetamide
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-mercaptopropionic acid (1 equivalent) in trifluoroacetic acid (TFA) at 0 °C (ice bath).
-
To this solution, add N-(hydroxymethyl)acetamide (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-((Acetamidomethyl)thio)propanoic acid as a white solid.
Rationale for Experimental Choices
-
Trifluoroacetic acid (TFA): TFA serves as both a solvent and a catalyst. Its strong acidic nature promotes the formation of the reactive electrophile from N-(hydroxymethyl)acetamide.[3]
-
N-(hydroxymethyl)acetamide: This commercially available reagent is the source of the acetamidomethyl group.
-
Aqueous workup: The neutralization and extraction steps are crucial for removing the TFA catalyst and other water-soluble byproducts.
-
Column chromatography: This purification technique is essential for isolating the desired product from any unreacted starting materials or side products.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
-
-COOH (Carboxylic acid proton): A broad singlet in the region of 10-12 ppm.
-
-NH (Amide proton): A broad singlet or triplet (depending on coupling with the adjacent CH₂) around 7.5-8.5 ppm.
-
-S-CH₂-NH-: A doublet around 4.5-5.0 ppm, coupled to the amide proton.
-
-S-CH₂-CH₂-COOH: A triplet around 2.8-3.2 ppm.
-
-CH₂-CH₂-COOH: A triplet around 2.5-2.9 ppm.
-
-C(O)CH₃ (Acetyl methyl protons): A sharp singlet around 1.9-2.1 ppm.[7]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
-COOH (Carboxylic carbon): A signal in the range of 170-180 ppm.
-
-C=O (Amide carbonyl carbon): A signal in the range of 169-172 ppm.
-
-S-CH₂-NH-: A signal around 40-45 ppm.
-
-S-CH₂-CH₂-COOH: A signal around 30-35 ppm.
-
-CH₂-CH₂-COOH: A signal around 34-38 ppm.
-
-C(O)CH₃ (Acetyl methyl carbon): A signal around 22-25 ppm.[8]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will confirm the presence of key functional groups.
-
O-H stretch (Carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[9]
-
C-H stretch (Alkyl): Sharp peaks between 2850-2960 cm⁻¹.
-
C=O stretch (Carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[10]
-
C=O stretch (Amide I band): A strong, sharp peak around 1640-1680 cm⁻¹.
-
N-H bend (Amide II band): A peak around 1520-1570 cm⁻¹.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M+H)⁺: Expected at m/z 178.053.
-
Key Fragmentation Patterns:
Scientific Context and Potential Applications
The unique structural features of 3-((Acetamidomethyl)thio)propanoic acid position it as a molecule with considerable potential in various research and development areas.
The Role of the Thioether and Propanoic Acid Moieties
The 3-mercaptopropionic acid core is a known biologically active scaffold. For instance, 3-mercaptopropionic acid itself is an inhibitor of glutamate decarboxylase.[13] While the S-acetamidomethyl modification blocks the free thiol, this core structure suggests that derivatives could be designed to interact with biological targets that recognize short-chain carboxylic acids or sulfur-containing molecules. The carboxylic acid group provides a point of attachment for creating more complex molecules, such as bioconjugates or targeted drug delivery systems.
The Acetamidomethyl (Acm) Group in Drug Development
The Acm group is a valuable tool in medicinal chemistry for the temporary protection of thiol groups.[14] Thiols are highly reactive and can undergo oxidation or react with electrophiles in biological systems. By protecting the thiol as an Acm-thioether, the stability of a potential drug candidate can be enhanced during synthesis, formulation, and administration. The Acm group is stable to acidic conditions, such as those found in the stomach, but can be cleaved in vivo, potentially by enzymatic action or the presence of specific metal ions, to release the active free thiol.[15] This prodrug strategy can be employed to improve the pharmacokinetic profile of a drug or to achieve targeted drug release.
Potential Research Directions
-
Prodrug Design: 3-((Acetamidomethyl)thio)propanoic acid could serve as a precursor to 3-mercaptopropionic acid or other thiol-containing drugs, with the Acm group being cleaved at the target site.
-
Enzyme Inhibitor Scaffolds: The molecule could be further functionalized at the carboxylic acid to create libraries of compounds for screening against enzymes that have a thiol-binding pocket.
-
Bioconjugation: The carboxylic acid can be activated to react with amines on proteins or other biomolecules, allowing for the introduction of a protected thiol for subsequent modifications.
Safety and Handling
Given the presence of a carboxylic acid and a sulfur-containing moiety, appropriate safety precautions should be taken when handling 3-((Acetamidomethyl)thio)propanoic acid and its precursors.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-((Acetamidomethyl)thio)propanoic acid is a molecule with significant potential for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its straightforward synthesis, combined with the versatility of its functional groups, makes it an attractive building block for creating more complex and potentially bioactive molecules. This technical guide provides a solid foundation for its synthesis, characterization, and informed application in scientific research. Further investigation into its biological activity is warranted and could unveil novel therapeutic opportunities.
Visualizations
Chemical Structure
Caption: 2D structure of 3-((Acetamidomethyl)thio)propanoic acid.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
References
-
Veber, D. F., Milkowski, J. D., Varga, S. L., Denkewalter, R. G., & Hirschmann, R. (1972). Acetamidomethyl. A novel thiol protecting group for cysteine. Journal of the American Chemical Society, 94(15), 5456–5461. [Link][14]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... [Image]. Retrieved from [Link][4]
-
ResearchGate. (n.d.). a) Cys thiol protection with the diphenylmethyl (Dpm) protecting group (b) synthesis of the IgG1 hinge region fragment using Cys(Dpm)... [Image]. Retrieved from [Link][17]
-
Chemsrc. (n.d.). Exploring the Chemical Properties and Handling of 3-Mercaptopropionic Acid. Retrieved from [Link][6]
-
Ataman Kimya. (n.d.). MERCAPTOPROPIONIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link][5]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][18]
-
The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12. Retrieved from [Link][19]
-
PubChem. (n.d.). 3-((Acetamidomethyl)thio)propanoic acid. Retrieved from [Link][2]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link][20]
-
Engebretsen, M., Agner, E., Sandosham, J., & Fischer, P. M. (1997). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. Journal of Peptide Research, 49(4), 341–346. [Link][15]
-
PubMed. (n.d.). Acetamidomethyl. A novel thiol protecting group for cysteine. Retrieved from [Link][14]
-
Grokipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link][13]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link][11]
-
Semantic Scholar. (n.d.). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioestersw. Retrieved from [Link]
-
Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Retrieved from [21]
-
PubMed. (n.d.). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Retrieved from [Link][22]
-
Google Patents. (n.d.). US20020183552A1 - Process for the preparation of acetamide derivatives. Retrieved from [23]
-
Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. Retrieved from [Link][24] -
Google Patents. (n.d.). US5877349A - Process for the synthesis of 3-mercaptopropionic acid. Retrieved from [25]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link][7]
-
Socratic. (2017). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Retrieved from [Link][10]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link][8]
-
ResearchGate. (n.d.). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Retrieved from [Link][26]
-
Google Patents. (n.d.). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. Retrieved from [27]
-
ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link][28]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][12]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][29]
-
Googleapis. (n.d.). United States Patent (19). Retrieved from [Link][30]
-
NIST. (n.d.). Propanoic acid, TMS derivative. Retrieved from [Link][31]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][32]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link][33]
-
SpectraBase. (n.d.). Propanoic acid, 3-[[2-(acetylamino)ethyl]thio]-2-methyl-, methyl ester, (S)-. Retrieved from [Link][34]
-
ResearchGate. (n.d.). Characteristics and stability of the OPA/3-mercaptopropionic acid and OPA/N-acetyl-L-cysteine derivatives of amino acids. Retrieved from [Link][35]
-
PubMed. (n.d.). Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography. Retrieved from [Link][36]
-
NIST. (n.d.). 3-(Methylthio)propanoic acid methyl ester. Retrieved from [Link][37]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography. Retrieved from [Link][38]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link][39]
-
Rauf, M. A., Ikram, M., & Rauf, N. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 18-21. [Link][40]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of novel 7-mercaptocoumarin derivatives as α(1)-adrenoceptor antagonists. Retrieved from [Link][41]
Sources
- 2. 3-((Acetamidomethyl)thio)propanoic acid | C6H11NO3S | CID 7019598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. quora.com [quora.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Acetamidomethyl. A novel thiol protecting group for cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 52574-08-0|3-((Acetamidomethyl)thio)propanoic acid|BLD Pharm [bldpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. rsc.org [rsc.org]
- 20. atamankimya.com [atamankimya.com]
- 21. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 22. 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters [pubmed.ncbi.nlm.nih.gov]
- 23. US20020183552A1 - Process for the preparation of acetamide derivatives - Google Patents [patents.google.com]
- 24. ias.ac.in [ias.ac.in]
- 25. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 28. researchgate.net [researchgate.net]
- 29. organicchemistrydata.org [organicchemistrydata.org]
- 30. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 31. Propanoic acid, TMS derivative [webbook.nist.gov]
- 32. organicchemistrydata.org [organicchemistrydata.org]
- 33. IR Absorption Table [webspectra.chem.ucla.edu]
- 34. spectrabase.com [spectrabase.com]
- 35. researchgate.net [researchgate.net]
- 36. Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. 3-(Methylthio)propanoic acid methyl ester [webbook.nist.gov]
- 38. researchgate.net [researchgate.net]
- 39. atamankimya.com [atamankimya.com]
- 40. jcsp.org.pk [jcsp.org.pk]
- 41. Design, synthesis and biological evaluation of novel 7-mercaptocoumarin derivatives as α(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
